![molecular formula C12H14O5 B13561779 Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate](/img/structure/B13561779.png)
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with methyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Methyl esterH2O/H+or OH−Carboxylic acid+Methanol
This reaction is critical for generating intermediates in pharmaceutical synthesis. Transesterification with alcohols (e.g., ethanol) can also occur in the presence of catalysts like titanium(IV) isopropoxide .
Oxidation of the Hydroxyl Group
The secondary alcohol moiety is susceptible to oxidation. Using agents like pyridinium chlorochromate (PCC) or Jones reagent, the hydroxyl group is oxidized to a ketone:
3-HydroxypropanoatePCCOxidizing Agent3-Oxopropanoate
This reaction modifies the compound’s polarity and reactivity, enabling further derivatization.
Amination via Cooperative Catalysis
The β-hydroxy ester structure facilitates catalytic amination. In a study using Shvo’s catalyst (a ruthenium complex) and diphenyl phosphate, analogous β-hydroxy esters underwent efficient amination with aryl amines . For example:
3-Hydroxypropanoate+Aryl AmineShvo’s CatalystDiphenyl Phosphateβ-Amino Ester
Key findings include:
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Reaction Conditions : 60°C, toluene solvent.
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Mechanism : Cooperative catalysis involving hydrogen transfer and acid-base interactions .
Mesylation and Nucleophilic Substitution
The hydroxyl group can be converted to a mesylate (excellent leaving group) using methanesulfonyl chloride, enabling nucleophilic substitution. For instance:
3-HydroxypropanoateMsCl, Et3NMesylateAmine3-Amino Derivative
This method was employed to synthesize piperazine and pyrimidinyl-piperazine derivatives in PARP1 inhibitor studies .
Ring-Opening Reactions of the Dihydrobenzo[d]dioxin Moiety
The dihydrobenzo[d]dioxin ring undergoes acid-catalyzed ring-opening. For example, treatment with HCl yields catechol derivatives:
Dihydrobenzo[d]dioxinHClCatechol+Glycolic Acid
This reactivity is exploited to modify the aromatic system for enhanced biological activity .
Electrophilic Aromatic Substitution
The electron-rich benzo[d]dioxin ring participates in electrophilic substitutions, such as nitration or halogenation. For example:
Benzo[d]dioxinHNO3/H2SO4Nitro-Derivative
Such reactions introduce functional handles for further modifications .
Esterification and Acylation
The hydroxyl group can be esterified with acyl chlorides or anhydrides. For example:
3-Hydroxypropanoate+AcCl→3-Acetoxypropanoate
This enhances lipophilicity, impacting pharmacokinetic properties.
Comparative Reactivity Table
Mechanistic Insights
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Cooperative Catalysis : Shvo’s catalyst and diphenyl phosphate synergistically enhance amination rates via hydrogen transfer and acid-base interactions, as confirmed by ³¹P NMR studies .
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Steric Effects : Bulky substituents on the benzo[d]dioxin ring hinder electrophilic substitutions, favoring para-products .
Scientific Research Applications
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. For instance, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
- (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide
Uniqueness
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxane ring with a hydroxypropanoate moiety makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H14O5
- Molecular Weight : 250.26 g/mol
Antioxidant Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antioxidant properties. For instance, studies on related benzodioxin derivatives have shown their ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress in biological systems .
Antimicrobial Properties
Several studies have explored the antimicrobial activity of related compounds. For example, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have demonstrated inhibitory effects against various bacterial strains. This suggests that this compound could potentially possess similar antimicrobial properties .
Neuropharmacological Effects
Compounds derived from 2,3-dihydrobenzo[b][1,4]dioxins have been investigated for their interactions with serotonin receptors (5-HT1A and 5-HT2A). These interactions suggest potential antidepressant-like effects. For instance, certain derivatives showed high affinities for these receptors and exhibited notable antidepressant activities in animal models . The implications for this compound are significant as they may contribute to mood regulation.
The biological activities of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Tyrosinase Inhibition : Some analogs have been shown to inhibit tyrosinase activity effectively. This enzyme plays a crucial role in melanin biosynthesis; thus, inhibitors can be beneficial in treating hyperpigmentation disorders .
- Receptor Binding : The interaction with serotonin receptors indicates a mechanism through which this compound could exert neuropharmacological effects. The binding affinities observed in related compounds highlight the potential for therapeutic applications in mood disorders .
Case Studies and Research Findings
Properties
Molecular Formula |
C12H14O5 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H14O5/c1-15-12(14)6-8(13)11-7-16-9-4-2-3-5-10(9)17-11/h2-5,8,11,13H,6-7H2,1H3 |
InChI Key |
JLLZWHABSHWSGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1COC2=CC=CC=C2O1)O |
Origin of Product |
United States |
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